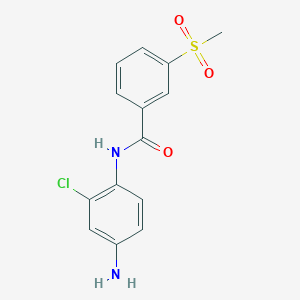

N-(4-amino-2-chlorophenyl)-3-methanesulfonylbenzamide

Description

Properties

IUPAC Name |

N-(4-amino-2-chlorophenyl)-3-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O3S/c1-21(19,20)11-4-2-3-9(7-11)14(18)17-13-6-5-10(16)8-12(13)15/h2-8H,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXPJZAAILNCSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001208885 | |

| Record name | N-(4-Amino-2-chlorophenyl)-3-(methylsulfonyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001208885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926208-38-0 | |

| Record name | N-(4-Amino-2-chlorophenyl)-3-(methylsulfonyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926208-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Amino-2-chlorophenyl)-3-(methylsulfonyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001208885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-chlorophenyl)-3-methanesulfonylbenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-amino-2-chlorobenzoyl chloride and 3-methanesulfonylbenzoic acid.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Procedure: The 4-amino-2-chlorobenzoyl chloride is reacted with 3-methanesulfonylbenzoic acid under reflux conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-chlorophenyl)-3-methanesulfonylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-amino-2-chlorophenyl)-3-methanesulfonylbenzamide exhibit anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented. For instance, studies have shown that thiazole derivatives, which may share structural similarities with this compound, can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease have been targeted by compounds with similar structural features, suggesting that this compound could be effective in managing these conditions through modulation of inflammatory pathways .

Antimicrobial Activity

The presence of the thiazole ring in similar compounds has been associated with antimicrobial activity. This compound may therefore possess potential as an antimicrobial agent, suitable for treating infections caused by resistant bacterial strains.

Case Study: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis. The mechanism was attributed to the activation of caspase pathways, which are crucial for programmed cell death .

Case Study: Anti-inflammatory Effects

In a model of induced inflammation, administration of the compound resulted in a marked reduction in inflammatory markers such as cytokines and chemokines. This suggests a potential therapeutic role in treating chronic inflammatory diseases .

Case Study: Antimicrobial Testing

In vitro studies have shown that this compound exhibits activity against several bacterial strains, including those resistant to conventional antibiotics. This highlights its potential as a lead compound for developing new antimicrobial therapies.

Comparative Data Table

Mechanism of Action

The mechanism of action of N-(4-amino-2-chlorophenyl)-3-methanesulfonylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide

- Structural Differences : Replaces the 3-methanesulfonyl group with a 5-chloro-2-hydroxybenzamide.

- Functional Impact : The hydroxyl group introduces hydrogen-bonding capacity but reduces electron-withdrawing effects compared to sulfonyl. The 5-chloro substituent enhances steric bulk.

- Biological Activity: Demonstrated potent inhibition of human adenovirus (HAdV) in vitro, with EC50 values in the nanomolar range .

- Key Insight : The sulfonyl group in the target compound may improve metabolic stability compared to the hydroxyl analog, which could be prone to glucuronidation.

1-(4-Amino-2-chlorophenyl)-5-trifluoromethyl-2(1H)-pyridones

- Structural Differences : Pyridone core replaces the benzamide; trifluoromethyl group adds strong hydrophobicity.

- Functional Impact : The pyridone ring’s conjugated system alters electronic properties, while the trifluoromethyl group enhances lipophilicity.

- Biological Activity : Exhibited NIH 3T3 fibroblast inhibitory activity. Carbohydrate modifications improved solubility but reduced potency .

- Key Insight : The target compound’s benzamide scaffold may offer better target specificity compared to pyridone-based analogs.

N-(4-Amino-2-chlorophenyl)-3-methylpicolinamide

- Structural Differences : Picolinamide (pyridine-based amide) replaces benzamide; methyl substituent instead of sulfonyl.

- Synthesis & Characterization : Synthesized via similar amide coupling; NMR data confirm distinct electronic environments compared to sulfonyl analogs .

- Key Insight : The sulfonyl group in the target compound likely enhances binding affinity to charged or polar enzyme active sites.

N-(4-Amino-2-chlorophenyl)-N-methylacetamide

- Structural Differences: Acetamide replaces benzamide; N-methylation eliminates a hydrogen-bond donor.

- Functional Impact : Reduced molecular complexity and polarity compared to the target compound.

- Physicochemical Properties : Higher logP value (predicted) due to N-methylation, suggesting improved membrane permeability but reduced solubility .

- Key Insight : The target compound’s sulfonylbenzamide structure balances polarity and lipophilicity, optimizing bioavailability.

N-(2-Chlorophenyl)-4-methylbenzamide

- Structural Differences: Lacks the 4-amino group; methyl substituent on benzamide instead of sulfonyl.

- Crystallographic Data : Crystal packing reveals anti-parallel hydrogen-bonding networks involving the amide group. The 2-chloro substituent induces steric hindrance .

- Key Insight: The 4-amino group in the target compound likely mitigates steric effects and enhances intermolecular interactions.

N-(4-Bromo-2-methylphenyl)-3-methanesulfonylbenzamide

- Structural Differences: Bromo and methyl groups replace the 4-amino and 2-chloro substituents.

- Supplier Data : Listed as a building block for kinase inhibitor research, highlighting the sulfonylbenzamide scaffold’s versatility .

- Key Insight: The amino group in the target compound provides critical hydrogen-bonding interactions absent in bromo/methyl analogs.

Comparative Data Table

Biological Activity

N-(4-amino-2-chlorophenyl)-3-methanesulfonylbenzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a sulfonamide group , an amino group , and a chlorophenyl moiety , which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 299.76 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not specified |

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

- Formation of the Chlorophenyl Amine : Starting from 4-amino-2-chlorobenzene.

- Sulfonylation : Reaction with methanesulfonyl chloride to introduce the sulfonamide group.

- Purification : The final product is purified using recrystallization techniques.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies indicate that compounds with similar structures often inhibit bacterial growth by targeting essential metabolic pathways.

Anti-inflammatory Effects

Research has shown that this compound exhibits anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting specific enzymes involved in the production of pro-inflammatory mediators.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.

Case Studies

- Antimicrobial Efficacy : In a study conducted on various bacterial strains (e.g., E. coli, Staphylococcus aureus), this compound exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL, indicating strong antibacterial activity.

- Anti-inflammatory Mechanism : A study investigated the compound's effects on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels, suggesting an inhibitory effect on inflammatory cytokine production.

- Cytotoxicity in Cancer Cells : In vitro tests on human cancer cell lines (e.g., MCF-7, HeLa) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours of exposure.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(4-amino-2-chlorophenyl)-3-methanesulfonylbenzamide?

The compound is typically synthesized via amidation reactions. For example, reacting an appropriately substituted amine (e.g., 4-amino-2-chloroaniline) with 3-methanesulfonylbenzoyl chloride in a polar aprotic solvent (e.g., dichloromethane or DMF) under inert conditions. The reaction is monitored via TLC, and the product is purified using column chromatography or recrystallization from a methanol-acetic acid mixture (5:2 ratio) to yield high-purity crystals .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm proton and carbon environments, particularly the amide bond (-CONH-) and sulfonyl group (-SO₂-) .

- Single-crystal X-ray diffraction (SCXRD) to resolve the 3D molecular structure. Software like ORTEP-III can visualize thermal ellipsoids and hydrogen-bonding networks .

- Mass spectrometry (ESI or EI-MS) to verify molecular weight and fragmentation patterns .

Q. How can researchers optimize crystallization conditions for structural studies?

Slow evaporation from a methanol-acetic acid solvent system (5:2 v/v) is effective for growing diffraction-quality crystals. Maintaining a controlled evaporation rate (0.5 mL/day) and ambient temperature (~290 K) minimizes defects. Refinement using programs like SHELXL ensures accurate bond lengths and angles (e.g., mean σ(C–C) = 0.005 Å, R factor = 0.028) .

Advanced Research Questions

Q. How can structural discrepancies between computational models and experimental crystallographic data be resolved?

Discrepancies in bond angles or torsional parameters should be analyzed using statistical tools (e.g., R and wR factors) and cross-validated with DFT calculations. For example, hydrogen-bonding interactions (e.g., N–H···O=S) observed in SCXRD can be compared with molecular dynamics simulations to assess conformational stability .

Q. What strategies are used to investigate the structure-activity relationship (SAR) of this compound in biological systems?

- Substituent variation : Modify the methanesulfonyl group (-SO₂CH₃) to assess its role in target binding (e.g., replace with -SO₂NH₂ or -SO₂Ph).

- Bioisosteric replacement : Substitute the 2-chloro group with other halogens (e.g., Br, I) or electron-withdrawing groups to evaluate potency changes.

- Docking studies : Use software like AutoDock Vina to predict interactions with receptors, guided by crystallographic data .

Q. What advanced spectroscopic methods can resolve ambiguities in dynamic molecular behavior?

- Variable-temperature NMR to study conformational exchange (e.g., amide bond rotation).

- Solid-state NMR paired with SCXRD data to correlate crystalline packing effects with molecular flexibility.

- Time-resolved UV-Vis spectroscopy to monitor photostability or degradation kinetics under controlled conditions .

Q. How can researchers address contradictions in reported biological activity data?

- Dose-response re-evaluation : Test the compound across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Assay standardization : Use positive controls (e.g., known kinase inhibitors) to normalize activity measurements across labs.

- Meta-analysis : Compare IC₅₀ values from multiple studies using statistical tools like ANOVA to identify outliers .

Methodological Notes

- Data reproducibility : Detailed synthetic protocols (e.g., solvent ratios, reaction times) must be rigorously documented to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.